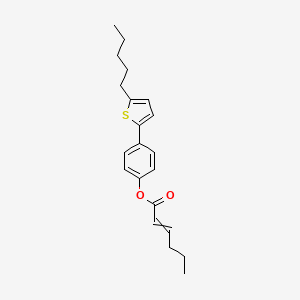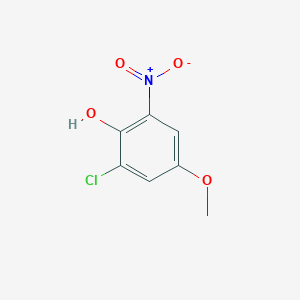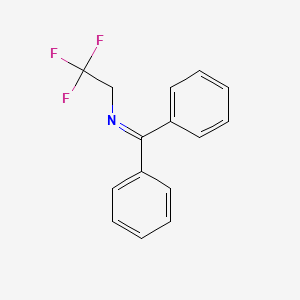
Ethanamine, N-(diphenylmethylene)-2,2,2-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, N-(diphenylmethylene)-2,2,2-trifluoro- is an organic compound that belongs to the class of amines It is characterized by the presence of a trifluoromethyl group and a diphenylmethylene group attached to the ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N-(diphenylmethylene)-2,2,2-trifluoro- typically involves the reaction of ethanamine with diphenylmethanone and trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Ethanamine} + \text{Diphenylmethanone} + \text{Trifluoroacetic acid} \rightarrow \text{Ethanamine, N-(diphenylmethylene)-2,2,2-trifluoro-} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Catalysts and solvents may be used to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N-(diphenylmethylene)-2,2,2-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Ethanamine, N-(diphenylmethylene)-2,2,2-trifluoro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanamine, N-(diphenylmethylene)-2,2,2-trifluoro- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The diphenylmethylene group may facilitate binding to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Ethanamine: A simpler amine with a similar backbone but lacking the trifluoromethyl and diphenylmethylene groups.
Diphenylmethanone: Contains the diphenylmethylene group but lacks the ethanamine backbone.
Trifluoroacetic acid: Contains the trifluoromethyl group but lacks the ethanamine and diphenylmethylene groups.
Properties
CAS No. |
402728-90-9 |
|---|---|
Molecular Formula |
C15H12F3N |
Molecular Weight |
263.26 g/mol |
IUPAC Name |
1,1-diphenyl-N-(2,2,2-trifluoroethyl)methanimine |
InChI |
InChI=1S/C15H12F3N/c16-15(17,18)11-19-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
GGFGPNMHHGGZET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCC(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)](/img/structure/B14247265.png)
![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)
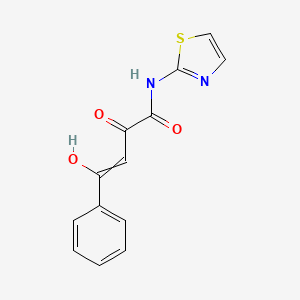
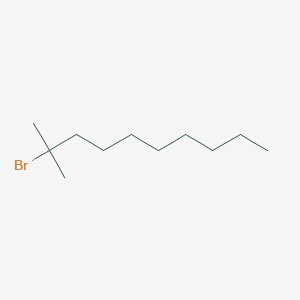
![Benzene, 1-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14247301.png)
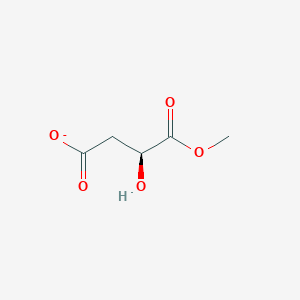

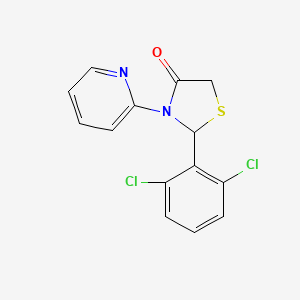
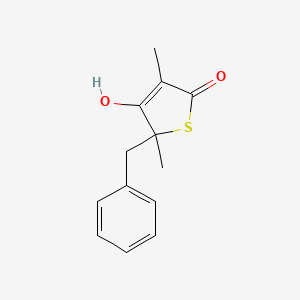
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide](/img/structure/B14247353.png)
